molecular formula C6H11F2N B12834879 3,3-Difluoro-4,4-dimethylpyrrolidine

3,3-Difluoro-4,4-dimethylpyrrolidine

Cat. No.: B12834879
M. Wt: 135.15 g/mol
InChI Key: CVALBVCBFVGOKC-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,4-dimethylpyrrolidine is a chemical compound with the molecular formula C6H12F2N It is a derivative of pyrrolidine, characterized by the presence of two fluorine atoms and two methyl groups on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4,4-dimethylpyrrolidine typically involves the fluorination of 4,4-dimethylpyrrolidine. One common method is the reaction of 4,4-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4,4-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,3-Difluoro-4,4-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive compound. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

    Medicine: Explored for its potential use in drug development. Fluorine atoms can improve the pharmacokinetic properties of drugs, making them more effective.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-dimethylpyrrolidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

    3,3-Difluoropyrrolidine: Lacks the additional methyl groups, resulting in different chemical and physical properties.

    4,4-Dimethylpyrrolidine: Lacks the fluorine atoms, which significantly affects its reactivity and applications.

    3-Fluoro-4,4-dimethylpyrrolidine: Contains only one fluorine atom, leading to different chemical behavior.

Uniqueness: 3,3-Difluoro-4,4-dimethylpyrrolidine is unique due to the presence of both fluorine atoms and methyl groups on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3,3-difluoro-4,4-dimethylpyrrolidine

InChI

InChI=1S/C6H11F2N/c1-5(2)3-9-4-6(5,7)8/h9H,3-4H2,1-2H3

InChI Key

CVALBVCBFVGOKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(F)F)C

Origin of Product

United States

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